molecular formula C23H21N3O3 B1229175 N-(5-methyl-3-isoxazolyl)-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide

N-(5-methyl-3-isoxazolyl)-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide

Cat. No. B1229175
M. Wt: 387.4 g/mol
InChI Key: WBZRHYRXZZAKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-3-isoxazolyl)-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide is a member of quinolines.

Scientific Research Applications

Chemistry and Derivatives

  • The chemistry of isoxazolyl and quinoline derivatives is vast and has been explored for various applications. For instance, studies on quinoline derivatives involve the introduction of carbon functions to the 2-position of quinoline, using reactions with isoxazole derivatives. Such products have been used in further chemical transformations, demonstrating the versatility of these compounds in chemical synthesis (Yamanaka et al., 1978).

Biological Activities

  • Certain isoxazolyl pyrimido[4,5-b]quinolin-4-ones and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, synthesized from isoxazolyl cyanoacetamide synthon, displayed antimicrobial, anti-inflammatory, and analgesic activities. This highlights the potential biomedical applications of isoxazolyl quinoline derivatives (Rajanarendar et al., 2012).

Material Science and Catalysis

  • In the field of materials science, quinoline–imidazole–monoamide ligands have been used to construct octamolybdate complexes with intriguing structural and functional properties. These complexes exhibit electrocatalytic activities and potential uses in photocatalytic degradation of organic dyes, showcasing the application of these compounds in environmental remediation and catalysis (Lei Li et al., 2020).

properties

Product Name

N-(5-methyl-3-isoxazolyl)-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H21N3O3/c1-14(2)28-17-10-8-16(9-11-17)21-13-19(18-6-4-5-7-20(18)24-21)23(27)25-22-12-15(3)29-26-22/h4-14H,1-3H3,(H,25,26,27)

InChI Key

WBZRHYRXZZAKOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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